molecular formula C16H17N5O4 B2501529 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 1172340-52-1

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2501529
CAS No.: 1172340-52-1
M. Wt: 343.343
InChI Key: MMXZFWZELUZTHJ-UHFFFAOYSA-N
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Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
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Scientific Research Applications

Novel Derivatives for Toxicity Assessment and Tumor Inhibition

Research focused on the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including computational and pharmacological evaluations for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated varying affinities for biological targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), showcasing their potential in addressing complex biological mechanisms and diseases, including cancer and inflammatory conditions (Faheem, 2018).

Antioxidant Activity of Coordination Complexes

Another study explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were found to exhibit significant antioxidant activity, highlighting the potential of such compounds in oxidative stress-related research and applications (Chkirate et al., 2019).

Potential Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic potential. These compounds showed promising activity in behavioral animal tests without interacting with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).

Synthesis and Biological Screening of Oxadiazole Derivatives

A study on the synthesis and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrated activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). This highlights the potential application of such compounds in developing treatments for conditions like Alzheimer's disease and inflammation (Rehman et al., 2013).

Novel Cooling Compound Evaluation

Toxicological evaluation of a novel cooling compound, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide, was completed, assessing its safety for use in food and beverage applications. This demonstrates the diverse potential applications of chemically similar compounds in consumer goods, highlighting their significance beyond purely medical or biological research (Karanewsky et al., 2015).

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-10-8-13(21(2)20-10)15-18-19-16(25-15)17-14(22)9-24-12-6-4-11(23-3)5-7-12/h4-8H,9H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXZFWZELUZTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.